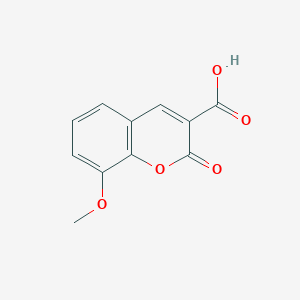

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Description

Properties

IUPAC Name |

8-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAPWVZFUHJZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283980 | |

| Record name | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-20-6 | |

| Record name | 3-Carboxy-8-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2555-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CARBOXY-8-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GK9E9M6VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document details the synthetic pathway via the Knoevenagel condensation, outlines a precise experimental protocol, and presents a thorough characterization of the compound through various analytical techniques.

Core Synthesis and Characterization Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Physical Properties

| Parameter | Value | Reference |

| Synthesis Method | Knoevenagel Condensation | [1][2] |

| Starting Materials | 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin), Malonic Acid | [3] |

| Catalyst/Solvent | Piperidine/Ethanol or Pyridine | [1][3] |

| Yield | 99% | [1] |

| Appearance | Light yellow crystal | [1] |

| Melting Point | 215-218 °C | [1] |

Table 2: Spectroscopic Characterization Data

| Technique | Data | Reference |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3472 (O-H), 2843 (C-H), 1769 (C=O, lactone), 1676 (C=O, carboxylic acid), 1606, 1473, 1264, 1094, 964, 799, 739 | [1] |

| ¹H NMR (300 MHz, DMSO-d₆), δ (ppm) | 3.81 (s, 3H, -OCH₃), 7.20 (d, J = 8.9 Hz, 1H, Ar-H), 7.68 (d, J = 8.8 Hz, 1H, Ar-H), 8.74 (s, 1H, =CH), 13.0 (br s, 1H, -COOH) | [1] |

| ¹³C NMR (75 MHz, DMSO-d₆), δ (ppm) | 56.5 (-OCH₃), 111.2, 111.6, 113.3, 121.8, 131.8, 144.9, 150.4, 152.6, 156.4 (C=O, lactone), 163.6 (C=O, carboxylic acid) | [1] |

Experimental Protocols

Synthesis of this compound

This protocol is based on the Knoevenagel condensation reaction.

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Malonic acid

-

Pyridine

-

Ethanol

-

Hydrochloric acid (10%)

-

Deionized water

Procedure:

-

A mixture of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) is taken in a round-bottom flask.

-

Pyridine (5 mL per gram of aldehyde) is added to the flask.

-

The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and then poured into a beaker containing crushed ice and an excess of 10% hydrochloric acid.

-

The precipitated solid is filtered, washed thoroughly with cold water to remove any unreacted starting materials and impurities.

-

The crude product is recrystallized from ethanol to afford pure this compound as light yellow crystals.[1][3]

Characterization Methods

-

Melting Point: The melting point is determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher NMR spectrometer using DMSO-d₆ as the solvent.

Visualized Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process involving the Knoevenagel condensation followed by cyclization.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound, enabling researchers to confidently produce and verify this valuable compound for further investigation and application.

References

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative of interest in medicinal chemistry and drug discovery. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and explores its potential biological activities through a mechanistic lens.

Core Physicochemical Properties

This compound, with the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol , presents as a solid at room temperature.[1][2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₅ | [1][2] |

| Molecular Weight | 220.18 g/mol | [1][2] |

| Melting Point | 214-218 °C | |

| Boiling Point | (Predicted) 453.5 ± 45.0 °C | |

| pKa (acidic) | (Predicted) 2.5 ± 0.1 | |

| LogP | (Predicted) 1.5 | |

| Water Solubility | (Predicted) 1.9 g/L |

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are standard procedures for organic compounds and can be adapted for this compound.

Synthesis via Knoevenagel Condensation

A common and effective method for the synthesis of this compound is the Knoevenagel condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, followed by hydrolysis.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate A mixture of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate is heated in the presence of a catalytic amount of piperidine. The reaction is typically refluxed in ethanol.

Step 2: Hydrolysis The resulting ethyl ester is then hydrolyzed using a base, such as potassium hydroxide, in a mixture of ethanol and water to yield the carboxylic acid.

Step 3: Purification The crude product is purified by recrystallization from a suitable solvent to obtain the final pure compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO, acetone) is determined by adding a known amount of the solid to a specific volume of the solvent at a constant temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic methods after filtering out any undissolved solid.

Potential Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and enzyme inhibitory effects. Specifically, 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have been identified as inhibitors of serine proteases.[3]

Inhibition of Serine Proteases

Serine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes. The inhibitory mechanism of coumarins often involves the formation of a covalent bond with the serine residue in the active site of the enzyme, leading to its inactivation.[4][5]

Proposed Mechanism: Serine Protease Inhibition by a Coumarin Derivative

Caption: A generalized mechanism for the inhibition of serine proteases by coumarin derivatives.

While specific studies on the anti-inflammatory or enzyme inhibitory activity of this compound are limited, its structural similarity to known inhibitors suggests it may act on pathways regulated by serine proteases, such as the coagulation cascade or inflammatory responses mediated by proteases. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. scbt.com [scbt.com]

- 2. 8-Methoxy-2-Oxo-2h-Chromene-3-CarboxylicAcid | CAS 2555-20-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarin and isocoumarin as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: A Technical Guide Based on Structurally Related Compounds

For Immediate Release

Shanghai, China – December 26, 2025 – Despite its availability for research purposes, a comprehensive, experimentally validated mechanism of action for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid remains to be elucidated in the scientific literature. However, its structural backbone, the coumarin-3-carboxylic acid scaffold, is a well-spring of diverse pharmacological activities. This technical guide provides an in-depth analysis of the known biological effects of closely related coumarin derivatives, offering valuable insights into the potential mechanisms of action for this compound. This information is intended for researchers, scientists, and drug development professionals engaged in the study of coumarin-based compounds.

The Coumarin-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The coumarin nucleus, a benzopyran-2-one system, is a recurring motif in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities. The addition of a carboxylic acid group at the 3-position further enhances the potential for diverse pharmacological effects, including anti-inflammatory, anticoagulant, anticancer, and enzyme inhibitory properties. The specific substitutions on the coumarin ring play a crucial role in determining the potency and selectivity of these actions.

Potential Mechanisms of Action Inferred from Analog Studies

Based on extensive research into structurally similar coumarin-3-carboxylic acid derivatives, several key mechanisms of action can be postulated for this compound.

Enzyme Inhibition

Coumarin-3-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes.

-

Serine Proteases: Certain derivatives of 2-oxo-2H-1-benzopyran-3-carboxylic acid have demonstrated inhibitory activity against serine proteases, which are implicated in a range of physiological and pathological processes, including inflammation and cancer.

-

Monoamine Oxidase (MAO): The coumarin-3-carboxylic acid scaffold has been explored for its potential to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters.

-

Factor XIIa (FXIIa): Some 3-carboxamide coumarins have been investigated as inhibitors of FXIIa, a key enzyme in the contact activation pathway of blood coagulation.

-

Pancreatic Lipase: Derivatives of coumarin-3-carboxamide have shown potential as inhibitors of pancreatic lipase, an enzyme involved in the digestion of dietary fats.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of coumarin derivatives against various cancer cell lines. The proposed mechanisms are often multifactorial and can include:

-

Induction of Apoptosis: Certain coumarin compounds have been shown to trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another mechanism by which coumarins can exert their anticancer effects.

-

Inhibition of Angiogenesis: Some derivatives have been found to interfere with the formation of new blood vessels, which is essential for tumor growth and metastasis.

A notable study on novel 8-methoxycoumarin-3-carboxamides, which are structurally very similar to the topic compound, identified caspase-3/7 activation and inhibition of β-tubulin polymerization as key mechanisms for their anticancer activity in liver cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins are well-documented and are thought to be mediated through various pathways, including:

-

Inhibition of Pro-inflammatory Enzymes: This includes enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: Coumarins can interfere with key signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.

Quantitative Data from Analog Studies

The following tables summarize the quantitative bioactivity data obtained from studies on various coumarin-3-carboxylic acid derivatives. It is crucial to note that these values are for related compounds and not for this compound itself.

Table 1: Enzyme Inhibition by Coumarin-3-Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid | Human Leukocyte Elastase | Not specified | Generic finding |

| Coumarin-3-carboxamide analogues | Pancreatic Lipase | 19.41 µM - 24.90 µM | Generic finding |

| 3-Carboxamide coumarins | Factor XIIa (FXIIa) | Varies | Generic finding |

Table 2: Anticancer Activity of Coumarin Derivatives

| Compound Class | Cell Line | Activity | IC50 Value | Reference |

| Novel 8-methoxycoumarin-3-carboxamides | Liver Cancer | Potent | Not specified | Generic finding |

| Substituted 2-oxo-2H-chromene-3-carboxylic acids | Various | Antiproliferative | Varies | Generic finding |

Experimental Protocols from Analog Studies

To provide a comprehensive understanding, the general methodologies employed in the investigation of related coumarin derivatives are outlined below.

Enzyme Inhibition Assays

-

General Principle: The inhibitory effect of a compound on a specific enzyme is determined by measuring the enzyme's activity in the presence and absence of the compound.

-

Typical Protocol:

-

A solution of the purified enzyme is prepared in a suitable buffer.

-

The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

-

The reaction is initiated by the addition of a specific substrate for the enzyme.

-

The rate of product formation or substrate consumption is monitored over time using a spectrophotometer, fluorometer, or other suitable detection method.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

-

Cell-Based Anticancer Assays

-

Cell Viability/Proliferation Assays (e.g., MTT, XTT):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

A reagent (e.g., MTT) that is converted into a colored product by metabolically active cells is added to each well.

-

The absorbance of the colored product is measured, which is proportional to the number of viable cells.

-

The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

-

-

Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining):

-

Cells are treated with the test compound.

-

For caspase activity, a specific substrate that becomes fluorescent upon cleavage by active caspases is added, and the fluorescence is measured.

-

For Annexin V staining, cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and analyzed by flow cytometry.

-

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by this compound, based on the known activities of related coumarin derivatives.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Hypothesized pro-apoptotic mechanism via the intrinsic pathway.

Conclusion and Future Directions

While a definitive mechanism of action for this compound is yet to be established, the extensive body of research on its structural analogs provides a strong foundation for future investigations. The coumarin-3-carboxylic acid scaffold is a versatile platform for the development of novel therapeutic agents. Future research should focus on dedicated studies of this compound to delineate its specific biological targets, quantify its potency, and elucidate the precise signaling pathways it modulates. Such studies will be instrumental in unlocking the full therapeutic potential of this and other related coumarin derivatives.

biological activity of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives

An In-Depth Technical Guide on the Biological Activity of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyran-2-one compounds, are prevalent in various natural products and serve as a privileged scaffold in medicinal chemistry. Their derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.[1][2] Within this class, derivatives of this compound have emerged as particularly promising candidates for therapeutic applications, demonstrating potent and varied biological effects. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these compounds, with a focus on their potential in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of 8-methoxycoumarin-3-carboxylic acid and its derivatives typically begins with a cyclocondensation reaction. A common starting material is 3-methoxy-2-hydroxybenzaldehyde, which reacts with diethyl malonate in the presence of a base catalyst like piperidine to form ethyl 8-methoxycoumarin-3-carboxylate.[3][4] This ester serves as a versatile intermediate that can be further modified. For instance, it can undergo ammonolysis to yield 8-methoxycoumarin-3-carboxamide, or hydrolysis to produce the corresponding 8-methoxycoumarin-3-carboxylic acid.[3] Additionally, the coumarin ring can be halogenated, for example with bromine in glacial acetic acid, to introduce substituents that modulate biological activity.[3][5]

Caption: General synthetic pathway for 8-methoxycoumarin derivatives.[3][4]

Biological Activities

Anticancer Activity

Derivatives of 8-methoxycoumarin-3-carboxylic acid have demonstrated significant antiproliferative effects against various cancer cell lines, particularly liver and breast cancer.

a) Activity Against Liver Cancer (HepG2 Cells)

A novel series of 8-methoxycoumarin-3-carboxamides showed potent anticancer activity against the HepG2 liver cancer cell line.[6] Notably, compound 5 (5-bromo-8-methoxycoumarin-3-carboxamide) exhibited the most potent antiproliferative activity with an IC₅₀ value of 0.9 µM, which is more potent than the anticancer drug staurosporine (IC₅₀ = 8.4 µM).[6] The hydrolysis of the carboxamide to the corresponding carboxylic acid (compound 8 ) also resulted in significant activity (IC₅₀ = 5 µM), highlighting the importance of the carbonyl group at position 3.[3] Conversely, bromination at position 5 of the carboxylic acid scaffold (compound 9 ) led to a near-complete loss of cytotoxicity (IC₅₀ = 41 µM).[3]

b) Activity Against Breast Cancer (MCF-7 and MDA-MB-231 Cells)

Several 3-substituted 8-methoxycoumarin derivatives were evaluated for their in vitro cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cell lines.[5] Compound 6 in the cited study showed the most potent activity against both cell lines, with IC₅₀ values of 6.621 µM (MCF-7) and 9.62 µM (MDA-MB-231).[5] This compound was identified as a promising candidate due to its potent activity against β-tubulin polymerization, sulfatase, and aromatase enzymes.[5][7]

Quantitative Data: Anticancer Activity (IC₅₀ Values)

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |

| 4 | 8-methoxycoumarin-3-carboxamide | HepG2 | 17 | [3] |

| 5 | 5-bromo-8-methoxycoumarin-3-carboxamide | HepG2 | 0.9 | [3][6] |

| 6 | N-acetyl-8-methoxycoumarin-3-carboxamide | HepG2 | 2.3 | [3] |

| 8 | 8-methoxycoumarin-3-carboxylic acid | HepG2 | 5 | [3] |

| 9 | 5-bromo-8-methoxycoumarin-3-carboxylic acid | HepG2 | 41 | [3] |

| Staurosporine | (Reference Drug) | HepG2 | 8.4 | [6] |

| Compound 3 | 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin | MCF-7 | 9.165 | [5] |

| MDA-MB-231 | 12.65 | [5] | ||

| Compound 6 | N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid | MCF-7 | 6.621 | [5] |

| MDA-MB-231 | 9.62 | [5] |

Mechanism of Action: Anticancer Effects

The anticancer mechanism of these compounds involves multiple pathways. Studies have shown they can induce cell-cycle arrest and apoptosis.[7] The potent derivative, compound 5 , was found to target caspase-3/7 and β-tubulin polymerization.[3] The induction of apoptosis via caspase activation is a key mechanism for eliminating cancer cells.

Caption: Proposed anticancer mechanism of 8-methoxycoumarin derivatives.[3][7]

Antimicrobial Activity

Coumarin-3-carboxamide derivatives have been evaluated for their antimicrobial properties.[1] While derivatives of the core 8-methoxy structure were not extensively detailed in the provided search results, related coumarin-3-carboxamides have shown moderate antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria, as well as some antifungal activity.[1] For instance, certain coumarin-3-carboxamide derivatives showed MIC values against S. aureus and C. tropicalis ranging from 156.2 to 312.5 µg/mL.[1] The presence of the carboxylic acid at the C3 position appears to be important for antibacterial activity.[8]

Enzyme Inhibition

Certain coumarin derivatives are known to be effective enzyme inhibitors. Specifically, 3-carboxamido-7-substituted coumarins have shown potential for selective inhibition of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[9] Additionally, fused tricyclic coumarin analogs have been identified as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, with some derivatives showing IC₅₀ values in the low nanomolar range.[10]

Effects on Melanogenesis

8-Methoxycoumarin has been shown to increase melanogenesis in B16F10 murine melanoma cells without cytotoxicity.[11] This effect is mediated through the upregulation of tyrosinase and related proteins by inducing the expression of the microphthalmia-associated transcription factor (MITF). The underlying mechanism involves the mitogen-activated protein kinase (MAPK) signaling pathway.[11]

Caption: MAPK signaling pathway in 8-methoxycoumarin-induced melanogenesis.[11]

Experimental Protocols

General Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate

A mixture of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate is prepared under fusion conditions.[3][4] A catalytic amount of piperidine is added as a base.[3] The reaction proceeds for a set duration (e.g., 2 hours) to yield the ethyl 8-methoxycoumarin-3-carboxylate product.[4]

Synthesis of 8-methoxycoumarin-3-carboxamide

The intermediate, ethyl 8-methoxycoumarin-3-carboxylate, is subjected to ammonolysis.[3] This is achieved by reacting the ester with ammonia derived from ammonium acetate under fusion conditions for approximately 6 hours.[3][4]

Synthesis of this compound

The 8-methoxycoumarin-3-carboxamide is hydrolyzed to the corresponding carboxylic acid.[3] This is typically performed by refluxing the amide in a mixture of acetic acid and 4N hydrochloric acid for about 16 hours.[3][4] The formation of the acid derivative is confirmed by the disappearance of the amino (NH₂) group signals in the ¹H-NMR spectrum.[3]

In Vitro Antiproliferative Activity Assay (MTT Assay)

-

Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the synthesized coumarin derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from dose-response curves.

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Conclusion

Derivatives of this compound represent a versatile and highly active class of compounds with significant therapeutic potential. Their straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of their biological profiles. The potent anticancer activity, particularly against liver and breast cancer cell lines, is well-documented, with mechanisms involving the induction of apoptosis and inhibition of key cellular targets like β-tubulin. Furthermore, their activities as enzyme inhibitors and modulators of signaling pathways underscore their broad applicability in drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development of this promising chemical scaffold for various therapeutic interventions.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Bot Verification [chiet.edu.eg]

- 3. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Biological Evaluation, and Molecular Docking of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene Analogs: New Dual AChE Inhibitors as Potential Drugs for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass Spec) of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 164.5 | Carboxylic Acid Carbonyl (C=O) |

| 158.0 | Lactone Carbonyl (C=O) |

| 152.6 | C-8a |

| 150.3 | C-4 |

| 144.9 | C-8 |

| 132.0 | C-5 |

| 121.8 | C-6 |

| 113.5 | C-4a |

| 112.3 | C-7 |

| 111.6 | C-3 |

Solvent: DMSO-d₆. Reference: The Royal Society of Chemistry.[1]

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3472 | O-H stretch (Carboxylic Acid) |

| 2843 | C-H stretch (Methoxy) |

| 1769 | C=O stretch (Lactone) |

| 1676 | C=O stretch (Carboxylic Acid) |

| 1606 | C=C stretch (Aromatic) |

| 1473 | C-H bend (Aromatic) |

| 1264 | C-O stretch (Ether) |

| 1094 | C-O stretch |

| 964 | O-H bend (out-of-plane) |

| 799, 739 | C-H bend (Aromatic, out-of-plane) |

Sample Preparation: KBr pellet. Reference: The Royal Society of Chemistry.[1]

Table 3: Mass Spectrometry Data (Predicted)

| m/z (mass-to-charge ratio) | Ion Assignment | Fragmentation Pathway |

| 220 | [M]⁺ | Molecular Ion |

| 203 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 192 | [M-CO]⁺ | Loss of carbon monoxide from the pyrone ring |

| 175 | [M-COOH]⁺ | Loss of the carboxyl group |

| 147 | [M-CO-COOH]⁺ | Subsequent loss of carbon monoxide and carboxyl group |

Note: This data is predicted based on the known fragmentation patterns of coumarins and carboxylic acids. The primary fragmentation of coumarins involves the loss of CO from the pyrone ring.[2]

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for this compound was not available in the reviewed literature. However, based on the spectrum of the closely related ethyl 8-methoxycoumarin-3-carboxylate, the following proton signals are expected in DMSO-d₆:

-

~8.7 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the coumarin ring.

-

~7.3-7.5 ppm (m, 3H): These multiplets arise from the aromatic protons on the benzene ring (H5, H6, and H7).

-

~3.9 ppm (s, 3H): This sharp singlet is characteristic of the three protons of the methoxy group (OCH₃) at the C8 position.

-

~13.0 ppm (br s, 1H): A broad singlet in the downfield region is expected for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear carbon skeleton of the molecule. The downfield signals at 164.5 ppm and 158.0 ppm are assigned to the carbonyl carbons of the carboxylic acid and the lactone, respectively. The signals in the 111-153 ppm range correspond to the aromatic and olefinic carbons of the coumarin ring system. The peak at a higher field, which is not explicitly provided in the reference but is expected around 56 ppm, would correspond to the methoxy carbon.

IR Spectroscopy

The IR spectrum confirms the presence of the key functional groups. The broad absorption at 3472 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, likely broadened due to hydrogen bonding. The two distinct carbonyl stretching frequencies at 1769 cm⁻¹ and 1676 cm⁻¹ correspond to the lactone and the carboxylic acid carbonyls, respectively. The absorption at 2843 cm⁻¹ is due to the C-H stretching of the methoxy group. The various peaks in the 1606-1473 cm⁻¹ region are characteristic of the aromatic C=C stretching and C-H bending vibrations. The prominent band at 1264 cm⁻¹ is attributed to the C-O stretching of the aryl ether.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 220, corresponding to the molecular weight of the compound (C₁₁H₈O₅). Common fragmentation patterns for coumarins involve the initial loss of a molecule of carbon monoxide (CO) from the pyrone ring, which would result in a fragment ion at m/z 192. For carboxylic acids, characteristic fragmentations include the loss of a hydroxyl radical ([M-OH]⁺ at m/z 203) and the loss of the entire carboxyl group ([M-COOH]⁺ at m/z 175).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of coumarin derivatives, which can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

-

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for coumarin analysis. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

GC-MS (for EI):

-

Injector Temperature: 250-280°C.

-

Carrier Gas: Helium.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-500.

-

-

LC-MS (for ESI):

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Column: A C18 reversed-phase column.

-

Ion Source: ESI source in positive or negative ion mode.

-

Mass Range: m/z 50-1000.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

References

An In-depth Technical Guide to 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 2555-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activities, with a focus on its anticancer properties. A plausible mechanism of action involving the induction of apoptosis in cancer cells is discussed, supported by data from related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a member of the coumarin family, characterized by a benzopyran-2-one core structure. The presence of a methoxy group at the 8-position and a carboxylic acid at the 3-position are key features that contribute to its chemical reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 2555-20-6 | |

| Molecular Formula | C₁₁H₈O₅ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| Appearance | Light yellow crystal | [2] |

| Melting Point | 215-218 °C | [2] |

| Boiling Point | 439 °C at 760 mmHg | |

| Flash Point | 178.8 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| Infrared (IR) (KBr, cm⁻¹) | 3472 (O-H), 2843 (C-H), 1769 (C=O, lactone), 1676 (C=O, carboxylic acid), 1606, 1473 (C=C, aromatic) | [2] |

| ¹³C NMR (75 MHz, DMSO-d₆, δ ppm) | 111.6, 112.3, 113.5, 121.8, 132.0, 144.9, 150.3, 152.6, 158.0, 164.5 | [2] |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving a Knoevenagel condensation to form the ethyl ester precursor, followed by hydrolysis. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

This procedure is based on the Knoevenagel condensation of 3-methoxysalicylaldehyde and diethyl malonate.

Materials:

-

3-Methoxysalicylaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve 3-methoxysalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to yield pure ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate.

Experimental Protocol: Synthesis of this compound

This procedure involves the hydrolysis of the corresponding carboxamide, which is analogous to the hydrolysis of the ethyl ester.

Materials:

-

8-Methoxy-2-oxo-2H-chromene-3-carboxamide (precursor)

-

Hydrochloric acid (4N)

-

Acetic acid

Procedure:

-

In a round-bottom flask, suspend 8-Methoxy-2-oxo-2H-chromene-3-carboxamide in a mixture of acetic acid and 4N hydrochloric acid.

-

Reflux the mixture for 16-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

Biological Activity

This compound has demonstrated notable biological activity, particularly as an anticancer agent. The carboxylic acid moiety at the 3-position has been shown to be important for its cytotoxic effects.[3]

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative activity against human hepatocellular carcinoma (HepG2) cells.

| Cell Line | Activity | IC₅₀ Value | Reference |

| HepG2 | Antiproliferative | 5 µM | [3] |

The improved cytotoxic activity of the carboxylic acid derivative compared to its corresponding carboxamide suggests that the hydrogen bonding acceptor group (C=O) at the 3-position plays a crucial role in its anticancer mechanism.[3]

Proposed Mechanism of Anticancer Action: Induction of Apoptosis

While the precise signaling pathway for this compound is still under investigation, data from the closely related compound, 8-methoxypsoralen, in HepG2 cells suggests a plausible mechanism involving the induction of intrinsic apoptosis.[2] This proposed pathway is initiated by an increase in intracellular reactive oxygen species (ROS), leading to the inhibition of the ERK1/2 signaling pathway and subsequent activation of the mitochondrial apoptotic cascade.

Key Events in the Proposed Apoptotic Pathway:

-

Increased ROS Generation: The compound induces oxidative stress within the cancer cell, leading to an accumulation of ROS.

-

Inhibition of ERK1/2 Pathway: The elevated ROS levels lead to the deactivation of the ERK1/2 signaling pathway, a key regulator of cell survival and proliferation.

-

Mitochondrial Dysfunction: Inhibition of the ERK1/2 pathway, coupled with increased ROS, leads to an increased Bax/Bcl-2 ratio, causing a collapse of the mitochondrial membrane potential.

-

Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.

-

Caspase Activation and Apoptosis: Cytochrome c activates the caspase cascade, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

Antimicrobial Activity

While specific data for this compound is limited, the broader class of coumarin-3-carboxylic acids has demonstrated significant antibacterial and antifungal activities.

Antibacterial Activity: Coumarin-3-carboxylic acid has shown strong, broad-spectrum activity against various plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas axonopodis.[2][4] The mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity and inhibition of biofilm formation.[2][4]

Antifungal Activity: Derivatives of coumarin-3-carboxamide have exhibited potent antifungal activity against several plant pathogenic fungi, with some compounds showing efficacy comparable to the commercial fungicide Boscalid.[5][6][7]

Further research is warranted to determine the specific antimicrobial spectrum and efficacy of this compound.

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

HepG2 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 48 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the induction of apoptosis by the compound.

Materials:

-

HepG2 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HepG2 cells in 6-well plates and treat with the desired concentrations of the compound for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer activity against hepatocellular carcinoma, coupled with a plausible mechanism involving the induction of apoptosis, highlights its potential in oncology. Furthermore, the established antimicrobial properties of the broader coumarin-3-carboxylic acid class suggest that this compound may also possess valuable anti-infective properties. The detailed synthetic and biological testing protocols provided in this guide offer a solid foundation for further research and development of this and related coumarin derivatives. Future investigations should focus on elucidating the precise molecular targets and signaling pathways, as well as exploring its efficacy in in vivo models.

References

- 1. This compound | C11H8O5 | CID 234562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 3. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. Design, synthesis and antifungal activity evaluation of coumarin-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enduring Allure of Coumarins: A Technical Guide to Their Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins represent a vast and structurally diverse class of phenolic compounds derived from the fusion of a benzene and an α-pyrone ring. First isolated in 1820 from the tonka bean (Dipteryx odorata), these natural products have since been identified in over 150 plant species across nearly 30 families, as well as in various fungi and bacteria.[1][2] Their wide distribution in nature is paralleled by their broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, antibacterial, antiviral, and neuroprotective effects.[3][4][5] This has established coumarin and its derivatives as a privileged scaffold in medicinal chemistry and drug discovery. This in-depth technical guide explores the historical discovery, natural distribution, and biosynthetic origins of coumarin derivatives, providing researchers with a comprehensive foundation for future investigations.

Discovery and Historical Context

The journey of coumarin began in 1820 when A. Vogel first isolated the compound from tonka beans, initially mistaking it for benzoic acid.[1] In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated it and correctly identified it as a new substance, naming it "coumarine" after "coumarou," the French word for the tonka bean.[1] The identical nature of their isolates was confirmed in 1835. A significant milestone in the history of coumarin was its first chemical synthesis in 1868 by the English chemist Sir William Henry Perkin, an achievement that marked a pivotal moment in the development of synthetic organic chemistry.[1][6]

Natural Occurrence and Distribution

Coumarin derivatives are widespread throughout the plant kingdom, with significant concentrations found in families such as the Apiaceae, Rutaceae, Asteraceae, and Fabaceae.[2][7] They are present in various parts of the plant, including roots, stems, leaves, flowers, fruits, and seeds.[8] Beyond the plant kingdom, coumarins have also been isolated from microorganisms, including fungi and bacteria, where they are thought to play a role in chemical defense.[2][7]

Quantitative Data on Coumarin Derivatives in Natural Sources

The concentration of coumarin and its derivatives can vary significantly depending on the species, plant part, geographical location, and environmental conditions. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the quantification of coumarins. The following tables summarize the quantitative data for prominent coumarin derivatives in various natural sources.

Table 1: Coumarin Content in Different Cinnamon Species

| Cinnamon Species | Botanical Name | Coumarin Content (mg/g) | Reference(s) |

| Ceylon Cinnamon | Cinnamomum verum | 0.005 - 0.090 | [9] |

| Chinese Cassia | Cinnamomum cassia | 1.74 - 7.67 | [9] |

| Indonesian Cassia | Cinnamomum burmannii | 2.14 - 9.30 | [9] |

| Saigon Cassia | Cinnamomum loureiroi | 1.06 - 6.97 | [9] |

Table 2: Furanocoumarin Content in Selected Apiaceae and Rutaceae Species

| Plant Species | Family | Furanocoumarin(s) | Concentration (µg/g fresh weight) | Reference(s) |

| Parsnip | Apiaceae | Psoralen, Angelicin, Xanthotoxin, etc. | up to 145 | [10] |

| Parsley | Apiaceae | Psoralen, Xanthotoxin, Bergapten, etc. | up to 112 | [10] |

| Celery | Apiaceae | Psoralen, Bergapten, Xanthotoxin, etc. | - | [11] |

| Grapefruit | Rutaceae | Bergapten, Bergamottin, etc. | ~6 | [10] |

Table 3: Pyranocoumarin Distribution in Apiaceae and Rutaceae Families

| Family | Predominant Pyranocoumarin Form | Percentage of Species | Reference(s) |

| Apiaceae | Angular | 58% | [12] |

| Rutaceae | Linear | 57% | [12] |

Table 4: Coumarin Content in Selected Medicinal Plants

| Plant Species | Family | Coumarin Derivative(s) | Concentration | Reference(s) |

| Melilotus officinalis | Fabaceae | Coumarin | 316.4 mg/100 g (in 96% EtOH extract) | [8] |

| Angelica archangelica | Apiaceae | Coumarin | 0.91 mg/100 g (in SC-CO2 extract) | [8] |

| Ruta graveolens | Rutaceae | Coumarin | - | [8] |

| Pterocaulon balansae | Asteraceae | 7 coumarins characterized | 0.584–54 mg/g of dry plant material | [13] |

| Chlorophytum borivilianum | Liliaceae | Coumarin | 560 - 1938 µg/g | [14] |

Biosynthesis of Coumarin Derivatives

The biosynthesis of coumarins in plants and fungi primarily follows the phenylpropanoid pathway. This intricate metabolic route starts with the amino acid phenylalanine.

Biosynthetic Pathway of Simple Coumarins

The formation of the basic coumarin scaffold involves a series of enzymatic reactions, with the ortho-hydroxylation of cinnamic acid derivatives being a critical step.

Caption: Biosynthesis of the simple coumarin, umbelliferone, from phenylalanine.

Experimental Protocols

Extraction and Isolation of Coumarins from Plant Material

The following protocols provide detailed methodologies for the extraction and isolation of coumarin derivatives.

Protocol 1: Maceration Extraction

-

Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction:

-

Place 100 g of the powdered plant material into a large flask.

-

Add 1 L of 80% ethanol.

-

Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Protocol 2: Soxhlet Extraction

-

Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

-

Extraction:

-

Place 50 g of the powdered plant material into a thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 500 mL of methanol to the distillation flask.

-

Heat the solvent to reflux and continue the extraction for 24 hours.

-

-

Concentration:

-

After extraction, concentrate the methanolic extract using a rotary evaporator to obtain the crude extract.[15]

-

Protocol 3: Column Chromatography for Isolation

-

Preparation of the Column:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Pour the slurry into a glass column (e.g., 50 cm length, 3 cm diameter) and allow it to pack uniformly.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient is from 100% n-hexane to 100% ethyl acetate.[16]

-

-

Fraction Collection and Analysis:

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired coumarin derivatives.

-

Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated coumarin.[16]

-

Characterization of Coumarin Derivatives

Protocol 4: Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra.

-

For the basic coumarin skeleton, characteristic ¹H NMR signals include the protons at C3 and C4 of the α-pyrone ring, which appear as doublets with a coupling constant of approximately 9.5 Hz.[17][19] The chemical shifts of other protons provide information about the substitution pattern.

-

¹³C NMR spectroscopy is used to confirm the carbon skeleton and the position of substituents.[17][20]

-

Signaling Pathways Modulated by Coumarin Derivatives

The diverse pharmacological activities of coumarins stem from their ability to interact with and modulate various cellular signaling pathways.

Anticancer Mechanisms

Coumarin derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Anticancer mechanisms of coumarins, including inhibition of the PI3K/Akt/mTOR pathway and angiogenesis.[1][6][13]

Anti-inflammatory Mechanisms

Coumarins exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB and Nrf2 pathways.

Caption: Anti-inflammatory action of coumarins via inhibition of NF-κB and activation of the Nrf2 pathway.[8][21][22]

Anti-HIV Mechanisms

Certain coumarin derivatives, particularly pyranocoumarins, have demonstrated potent anti-HIV activity by inhibiting key viral enzymes.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dicoumarol - Wikipedia [en.wikipedia.org]

- 10. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 12. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102293811B - Extraction method of total coumarin and application of extracted total coumarin - Google Patents [patents.google.com]

- 16. akjournals.com [akjournals.com]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ias.ac.in [ias.ac.in]

- 20. arkat-usa.org [arkat-usa.org]

- 21. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs | MDPI [mdpi.com]

Theoretical and Computational Elucidation of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative of significant interest in medicinal chemistry. This document details the experimental data available for this compound and outlines the computational workflows for in-depth analysis of its structural, electronic, and biological properties.

Molecular Structure and Synthesis

This compound belongs to the coumarin class of compounds, characterized by a benzopyran-2-one core. The presence of a methoxy group at the 8th position and a carboxylic acid group at the 3rd position significantly influences its physicochemical and biological properties.

Synthesis Protocol: The synthesis of this compound can be achieved via a Knoevenagel condensation reaction. A common method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with a malonic acid derivative, followed by hydrolysis. A specific protocol involves the fusion of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate with piperidine as a base catalyst, followed by hydrolysis of the resulting ethyl ester.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Experimental Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3472 | O-H stretching (carboxylic acid) |

| 2843 | C-H stretching (methoxy) |

| 1769 | C=O stretching (lactone) |

| 1676 | C=O stretching (carboxylic acid) |

| 1606 | C=C stretching (aromatic) |

| 1473 | C-H bending |

| 1264 | C-O stretching (ether) |

| 1094 | C-O stretching |

| 964 | O-H bending |

| 799, 739 | C-H out-of-plane bending |

| Data sourced from The Royal Society of Chemistry.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Experimental Data (75 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | Carboxylic acid carbon (C=O) |

| 158.0 | Lactone carbonyl carbon (C=O) |

| 152.6 | C8a |

| 150.3 | C8 |

| 144.9 | C4 |

| 132.0 | C6 |

| 121.8 | C5 |

| 113.5 | C7 |

| 112.3 | C4a |

| 111.6 | C3 |

| 56.5 (approx.) | Methoxy carbon (-OCH₃) |

| Data sourced from The Royal Society of Chemistry.[2] |

¹H NMR Data: While experimental ¹H NMR data for the title compound is not readily available in the cited literature, data for the closely related 7,8-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid in DMSO-d₆ shows characteristic peaks: two singlets for the methoxy groups around 3.79-3.80 ppm, aromatic protons between 6.86 and 7.27 ppm, a singlet for the C4-H at approximately 8.66 ppm, and a broad singlet for the carboxylic acid proton around 9.69 ppm.[2] It is expected that this compound would exhibit a similar pattern, with one methoxy signal and distinct aromatic proton signals.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method to investigate the geometric, electronic, and spectroscopic properties of molecules.

Computational Protocol for DFT Studies

A widely accepted protocol for calculations on coumarin derivatives involves the use of the Gaussian suite of programs.

Optimized Molecular Geometry

While specific calculated values for the title compound are not available in the cited literature, DFT calculations would provide optimized bond lengths and angles. For comparison, experimental crystal structure data for the similar molecule, 8-Methoxy-2H-chromene-3-carbaldehyde, shows key bond lengths such as C=O at approximately 1.215 Å and aromatic C-C bonds in the range of 1.388-1.442 Å.[3] Theoretical calculations for this compound are expected to be in good agreement with these experimental values for the shared structural motifs.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability.

For similar chromene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these energies.[4] The HOMO is typically localized over the electron-rich regions of the coumarin ring system, while the LUMO is often distributed over the electron-deficient pyrone ring and the carboxylic acid group.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

-

Red/Yellow Regions: Electron-rich areas (negative potential), prone to electrophilic attack. These are expected around the carbonyl oxygens and the methoxy group.

-

Blue Regions: Electron-deficient areas (positive potential), prone to nucleophilic attack. These are expected around the acidic proton of the carboxylic acid and the hydrogens of the aromatic ring.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. Based on the known biological activities of coumarin derivatives, potential targets for this compound include acetylcholinesterase (implicated in Alzheimer's disease) and proteins involved in cancer progression such as caspases and β-tubulin.[1][5]

Molecular Docking Protocol

A general workflow for molecular docking using software like AutoDock or Schrödinger Maestro is as follows:

Key Parameters to Analyze:

-

Binding Energy/Docking Score: A lower value generally indicates a more favorable binding affinity.

-

Interacting Residues: Identification of amino acids in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Potential Biological Activities

While comprehensive biological data for this compound is limited, studies on its derivatives suggest potential therapeutic applications.

-

Anticancer Activity: A study on novel 8-methoxycoumarin-3-carboxamides, derived from the title compound, demonstrated potent antiproliferative activity against liver cancer cells (HepG2). The hydrolysis of the carboxamide back to the carboxylic acid (compound 8 in the study) showed a significant improvement in antiproliferative activity with an IC₅₀ of 5 µM, highlighting the importance of the carboxylic acid moiety for cytotoxicity.[1] This suggests that this compound itself is a promising candidate for anticancer drug development.

-

Acetylcholinesterase Inhibition: Many coumarin derivatives have been investigated as inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy.[5] The structural features of the title compound make it a candidate for investigation in this area.

Conclusion

This technical guide has synthesized the available experimental data and outlined the standard theoretical and computational methodologies for the comprehensive study of this compound. The provided protocols for DFT calculations and molecular docking serve as a roadmap for researchers to further investigate its properties. The existing data on its synthesis and the promising anticancer activity of the carboxylic acid form underscore its potential as a valuable scaffold in drug discovery and development. Further computational and experimental studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Guide to 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, a class of compounds renowned for their diverse pharmacological properties. This technical guide provides a comprehensive overview of its synthesis, key biological activities, and mechanism of action, with a focus on its role in medicinal chemistry. The document details its significant antiproliferative effects against hepatocellular carcinoma, supported by quantitative data, detailed experimental protocols, and visualizations of its synthetic pathway and mechanism of action. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the coumarin scaffold.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a significant class of heterocyclic compounds, widely occurring in nature and also accessible through synthetic routes. Their scaffold is considered a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 3-position of the coumarin ring is particularly crucial for modulating its biological effects.

This guide focuses on a specific derivative, this compound. The presence of a methoxy group at the C-8 position and a carboxylic acid at the C-3 position bestows upon it distinct chemical properties that translate into significant biological activity, particularly in the realm of oncology.

Synthesis

The primary route for synthesizing the coumarin-3-carboxylic acid scaffold is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, catalyzed by a weak base.

For this compound, the synthesis proceeds in two main stages: (1) Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with diethyl malonate to form the ethyl ester intermediate, followed by (2) basic hydrolysis to yield the final carboxylic acid product.[1]

References

Initial Toxicity Screening of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a proposed framework for the initial toxicity screening of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid based on established toxicological principles and data available for related coumarin compounds. As of the date of this guide, publicly accessible, comprehensive toxicity data for this specific molecule is limited. The protocols and analyses presented herein are intended to guide researchers in designing a thorough preliminary safety assessment.

Executive Summary

This compound is a coumarin derivative with potential applications in medicinal chemistry. An early and robust assessment of its toxicity profile is critical for any further development. This guide outlines a tiered approach for an initial toxicity screening, encompassing in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, followed by considerations for a preliminary in vivo acute toxicity study. The proposed workflow is designed to identify key safety liabilities, inform dose-selection for further studies, and adhere to standard regulatory expectations for preclinical drug development. The toxicological profile of the parent compound, coumarin, is discussed to provide context for potential mechanisms of toxicity, particularly regarding metabolism-mediated hepatotoxicity.

Compound Profile

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 8-methoxycoumarin-3-carboxylic acid |

| CAS Number | 2555-20-6 |

| Molecular Formula | C₁₁H₈O₅ |

| Molecular Weight | 220.18 g/mol |

| Structure |

[1] |

Known Biological Activity & Toxicity Data

Published data on the specific toxicity of this compound is sparse. However, one study investigating novel 8-methoxycoumarin derivatives for anticancer activity reported its effect on a human liver cancer cell line.

| Assay Type | Cell Line | Endpoint | Result | Source |

| Antiproliferative Assay | HepG2 | IC₅₀ | 5 µM | [2][3] |

This result, while generated in a cancer research context, provides a preliminary indication of the compound's cytotoxic potential against a hepatic cell line and serves as a valuable starting point for designing more formal cytotoxicity studies.

Proposed In Vitro Toxicity Screening Workflow

A tiered in vitro screening approach is recommended to efficiently assess the primary areas of toxicological concern.

Caption: Proposed workflow for in vitro toxicity screening.

Experimental Protocols: In Vitro Assays

In Vitro Cytotoxicity

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) across a panel of relevant cell lines.

Recommended Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity as an indicator of cell viability.[4][5][6]

-

LDH (Lactate Dehydrogenase) Release Assay: Measures membrane integrity by quantifying LDH released from damaged cells.[4]

Protocol Outline (MTT Assay):

-

Cell Plating: Seed cells (e.g., HepG2 for liver, HEK293 for kidney, CHO for general cytotoxicity) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Genotoxicity